5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole
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Overview
Description
5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a chloromethoxy group attached to a benzo[d][1,3]dioxole core. Benzodioxoles are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole typically involves the chloromethylation of benzo[d][1,3]dioxole. One common method is the reaction of benzo[d][1,3]dioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethoxy group can yield the corresponding methoxy derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of benzo[d][1,3]dioxole.
Oxidation: Products include benzo[d][1,3]dioxole-5-carboxaldehyde or benzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: The major product is 5-(methoxymethyl)benzo[d][1,3]dioxole.
Scientific Research Applications
5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethoxy group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar core structure but lacking the chloromethoxy group.
5-(Methoxymethyl)benzo[d][1,3]dioxole: A derivative with a methoxy group instead of a chloromethoxy group.
5-(Hydroxymethyl)benzo[d][1,3]dioxole: A derivative with a hydroxymethyl group.
Uniqueness
5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications, making the compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C9H9ClO3 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-(chloromethoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H9ClO3/c10-5-11-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4-6H2 |
InChI Key |
FLDOFNISJBMLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COCCl |
Origin of Product |
United States |
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